molecular formula C6H8N2O2S B1604340 N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide CAS No. 898825-89-3

N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B1604340
CAS No.: 898825-89-3
M. Wt: 172.21 g/mol
InChI Key: OHCWGRKUQDBZNM-UHFFFAOYSA-N
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Description

“N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide” is a compound that contains a thiazole ring . Thiazoles are a type of heterocyclic organic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are members of the azole heterocycles, which also include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of “this compound” can be achieved from Thiazole-5-carboxylic acid and N-methoxymethylamine . Thiazoles can be synthesized using various methods, including the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform .


Molecular Structure Analysis

The thiazole ring in “this compound” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 172.205 g/mol . Its melting point is between 54 and 56 °C . The boiling point is predicted to be 329.8±15.0 °C .

Scientific Research Applications

Synthesis and Biological Activity

  • N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide derivatives have been synthesized for various biological activities. For example, a study synthesized a series of compounds with the thiazolopyrimidine framework, exhibiting significant anti-inflammatory and analgesic activities. These compounds showed high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity and provided protection against pain and inflammation (Abu‐Hashem et al., 2020).

Applications in Drug Development

  • The compound has been explored for its potential in drug development due to its diverse chemical properties. For instance, 2-amino-5-carboxamide thiazole derivatives have been synthesized on a solid phase and evaluated for their oral bioavailability properties, indicating their potential as drug candidates (Kim et al., 2019).

Antitumor Properties

  • Thiazole derivatives, including this compound, have shown promising results in antitumor studies. Certain derivatives have demonstrated significant antitumor effects in vitro, indicating their potential as innovative anti-cancer agents (Ostapiuk et al., 2017).

Chemical Transformations and Synthesis

  • This compound has been involved in various chemical transformations, contributing to the synthesis of complex heterocyclic compounds. For example, its derivatives have been transformed into other complex structures, showcasing the versatility of this compound in chemical synthesis (Calvo et al., 2005).

Photoreactions and Photochemistry

  • The compound has been studied in the context of photoreactions and photochemistry. Research in this area explores the behavior of thiazole derivatives under light exposure, which is crucial for understanding their stability and reactivity in various conditions (Mahran et al., 1983).

Safety and Hazards

The safety data sheet for “N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide” suggests that it should be handled with care . In case of exposure, it recommends moving the person into fresh air, giving artificial respiration if not breathing, washing off with soap and plenty of water in case of skin contact, rinsing thoroughly with plenty of water for at least 15 minutes in case of eye contact, and consulting a physician .

Future Directions

Thiazoles, including “N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide”, have been the subject of considerable research due to their diverse biological activities . They are found in many potent biologically active compounds and have a broad range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . Future research may focus on the design and development of different thiazole derivatives .

Properties

IUPAC Name

N-methoxy-N-methyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-8(10-2)6(9)5-3-7-4-11-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCWGRKUQDBZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CN=CS1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649562
Record name N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898825-89-3
Record name N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (2.77 mL, 19.9 mmol) was added slowly to a mixture of commercially available thiazole-5-carboxylic acid (1.03 g, 7.98 mmol), N,O-dimethylhydroxylamine hydrochloride (0.778 g, 7.98 mmol), and EDCI (1.83 g, 9.57 mmol) in CH2Cl2 (10 mL). The mixture was stirred at room temperature for 72 hours then quenched with saturated aqueous NaHCO3. Water (50 mL) was added followed by additional CH2Cl2. The mixture was stirred for 10 minutes and layers were separated. The CH2Cl2 layer was dried over Na2SO4 and filtered. The solvent was removed under reduced pressure and the residual oil was chromatographed (CH2Cl2/EtOAc) to provide the title compound as a white solid.
Quantity
2.77 mL
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.778 g
Type
reactant
Reaction Step One
Name
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 2
N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 3
N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide

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